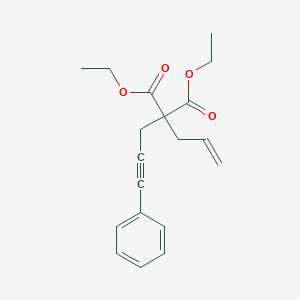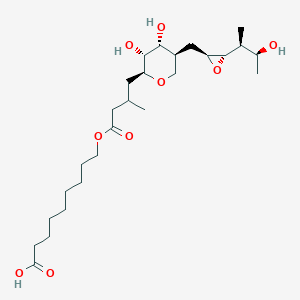
ニトロキシニル
概要
説明
科学的研究の応用
ニトロキシニルは、科学研究において幅広い用途があります。
作用機序
ニトロキシニルは、寄生虫のミトコンドリアにおける酸化リン酸化を解離させることによって駆虫効果を発揮します 。 ATP産生の阻害により、寄生虫の運動が阻害され、最終的に死に至ります 。 この化合物は、寄生虫のエネルギー代謝経路を特異的に標的とするため、肝臓吸虫と特定の回虫に非常に効果的です .
6. 類似の化合物との比較
ニトロキシニルは、イオキシニルやブロモキシニルなどの他のハロゲン化フェノールやニトリルと比較されることが多いです 。 これらの化合物は構造が似ていますが、ハロゲン置換基が異なります。
イオキシニル: 3位と5位に2つのヨウ素原子を含んでいます。
ブロモキシニル: 3位と5位に2つの臭素原子を含んでいます.
ニトロキシニルの独自性:
ハロゲン置換: ニトロキシニルは、1つのヨウ素原子と1つのニトロ基を持っており、独特の化学的および生物学的特性を付与しています。
駆虫活性: ニトロキシニルは、肝臓吸虫に特に効果的ですが、イオキシニルとブロモキシニルは主に除草剤として使用されています.
結論として、ニトロキシニルは、獣医学と科学研究において幅広い用途を持つ、汎用性の高い効果的な駆虫剤です。 その独自の化学構造と作用機序により、家畜における寄生虫感染症対策において貴重なツールとなっています。
生化学分析
Biochemical Properties
Nitroxynil acts as an uncoupler of oxidative phosphorylation in the cell mitochondria . This action disrupts the production of ATP, the cellular “fuel”, impairing the motility of parasites and likely affecting other processes as well
Cellular Effects
The primary cellular effect of Nitroxynil is its impact on parasitic worms within the host organism. By disrupting ATP production, Nitroxynil impairs the motility of these parasites, effectively neutralizing them
Molecular Mechanism
Nitroxynil’s mechanism of action is primarily through its role as an uncoupler of oxidative phosphorylation This process disrupts the production of ATP within the cell mitochondria, which is crucial for the survival and function of the parasites
Temporal Effects in Laboratory Settings
Nitroxynil has been shown to have a residual effect, meaning it not only kills the parasites present in the host at the time of treatment, but also protects against re-infestation for a period of time (up to several weeks) that depends on the dose and the specific parasite
Dosage Effects in Animal Models
The effects of Nitroxynil vary with different dosages in animal models. For instance, in cattle, sheep, and goats, Nitroxynil is administered subcutaneously at a dose level of 10 mg/kg body weight . Overdose can lead to fatalities in adult cattle and calves
Metabolic Pathways
Nitroxynil is extensively metabolized in animals, with no significant species differences in the metabolic pathway . It is predominantly metabolized in the liver to a metabolite that also has flukicidal activity . This explains its efficacy against late immature flukes that migrate through the liver tissues .
Transport and Distribution
Nitroxynil is transported and distributed within cells and tissues via the ABCG2 transporter . This protein affects the bioavailability, tissue accumulation, and milk secretion of Nitroxynil . Differences in Nitroxynil accumulation have been observed in several tissues, with almost 2-fold higher concentration in kidney, small intestine, and testis of mice lacking the Abcg2 gene .
準備方法
合成経路と反応条件: ニトロキシニルは、ヒドロキシベンゾニトリルのヨウ素化とニトロ化を含む多段階プロセスによって合成されます。 主要なステップは次のとおりです。
ヨウ素化: ヒドロキシベンゾニトリルをヨウ素と適切な酸化剤で処理すると、メタ位にヨウ素原子が導入されます。
ニトロ化: 次に、ヨウ素化された中間体を濃硝酸と濃硫酸の混合物を使用してニトロ化し、ヒドロキシル基に対してパラ位にニトロ基を導入します.
工業生産方法: ニトロキシニルの工業生産では、通常、同じ合成経路が使用されますが、規模が大きく、反応条件が最適化され、高い収率と純度が確保されます。 最終生成物は、獣医用途における投与を容易にするために、水溶性のエチルグルカミン塩として配合されることが多いです .
化学反応の分析
反応の種類: ニトロキシニルは、次のようなさまざまな種類の化学反応を起こします。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや触媒水素化などの還元剤が使用されます。
生成される主要な生成物:
酸化: さまざまな酸化分解生成物。
還元: ニトロキシニルのアミノ誘導体。
類似化合物との比較
Nitroxynil is often compared with other halogenated phenols and nitriles, such as ioxynil and bromoxynil . These compounds share similar structures but differ in their halogen substituents:
Ioxynil: Contains two iodine atoms at the 3 and 5 positions.
Bromoxynil: Contains two bromine atoms at the 3 and 5 positions.
Uniqueness of Nitroxynil:
Halogen Substitution: Nitroxynil has a single iodine atom and a nitro group, which imparts unique chemical and biological properties.
Anthelmintic Activity: Nitroxynil is particularly effective against liver flukes, whereas ioxynil and bromoxynil are primarily used as herbicides.
特性
IUPAC Name |
4-hydroxy-3-iodo-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKGVABHDAQAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075117 | |
| Record name | Nitroxynil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1689-89-0 | |
| Record name | Nitroxynil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitroxinil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitroxynil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitroxinil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROXINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0EXQ7125 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



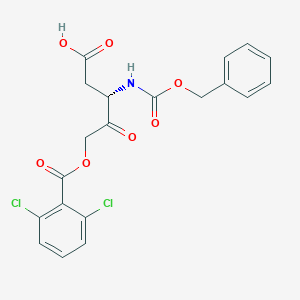
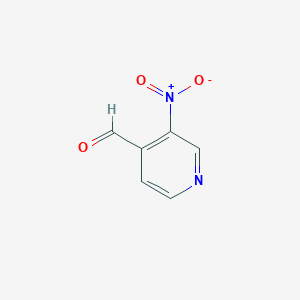




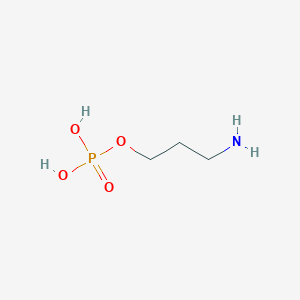
![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)

![[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol](/img/structure/B131361.png)
